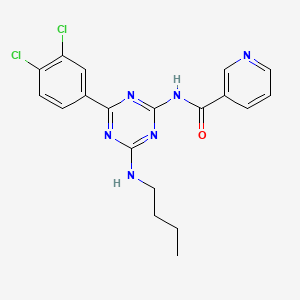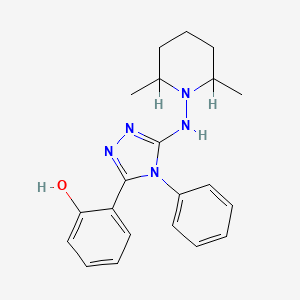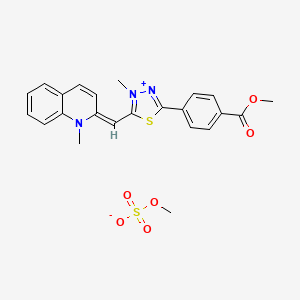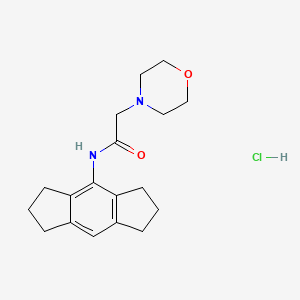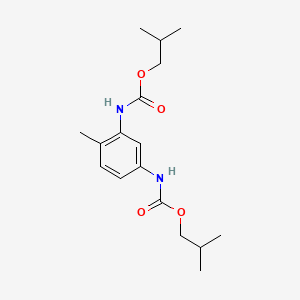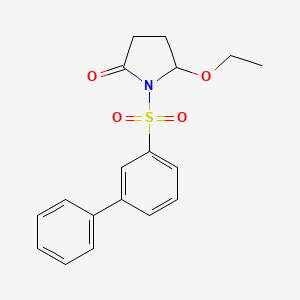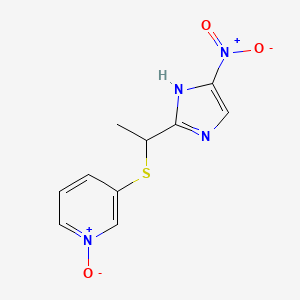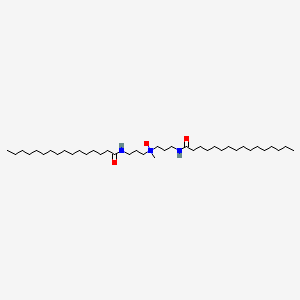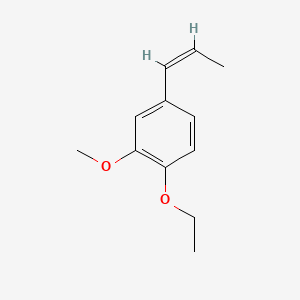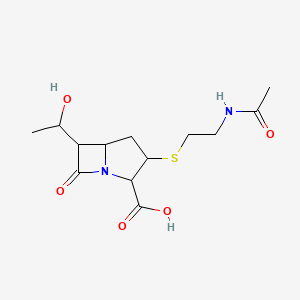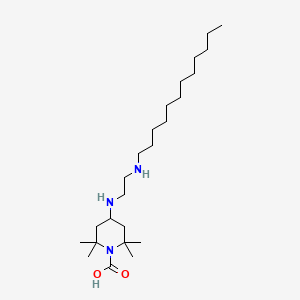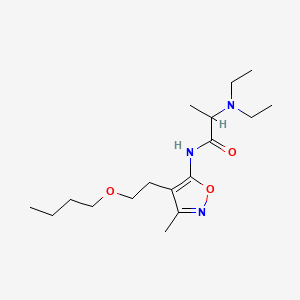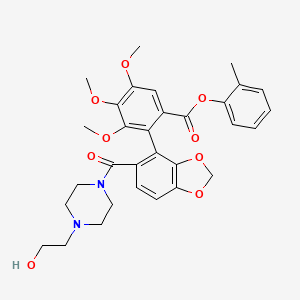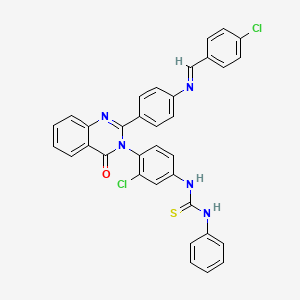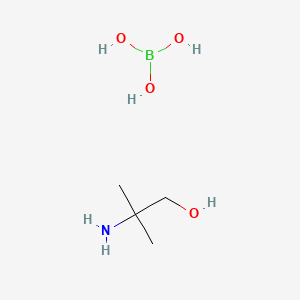
Einecs 300-896-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves the reaction of orthoboric acid with 2-amino-2-methylpropan-1-ol under controlled conditions. The reaction typically occurs in an aqueous medium, where orthoboric acid is dissolved and then reacted with 2-amino-2-methylpropan-1-ol. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed in precise proportions. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then purified through filtration and crystallization processes to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield various borate esters, while reduction reactions can produce amine derivatives .
科学的研究の応用
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
作用機序
The mechanism of action of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed effects. For example, it can interfere with the Krebs cycle by inhibiting enzymes such as pyruvate dehydrogenase and succinate dehydrogenase, thereby affecting cellular metabolism .
類似化合物との比較
Orthoboric acid compound with 2-amino-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Orthoboric acid: While both compounds contain boric acid, the presence of 2-amino-2-methylpropan-1-ol in Einecs 300-896-6 provides additional functional properties.
2-amino-2-methylpropan-1-ol: This compound alone lacks the boric acid component, which is essential for the unique properties of this compound.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.
特性
CAS番号 |
91696-95-6 |
|---|---|
分子式 |
C4H14BNO4 |
分子量 |
150.97 g/mol |
IUPAC名 |
2-amino-2-methylpropan-1-ol;boric acid |
InChI |
InChI=1S/C4H11NO.BH3O3/c1-4(2,5)3-6;2-1(3)4/h6H,3,5H2,1-2H3;2-4H |
InChIキー |
DOWAMJWPBKRNNX-UHFFFAOYSA-N |
正規SMILES |
B(O)(O)O.CC(C)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


